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  • Product: 5-methyl-4-nitro-1-propyl-1H-pyrazole
  • CAS: 1171580-47-4

Core Science & Biosynthesis

Foundational

5-methyl-4-nitro-1-propyl-1H-pyrazole CAS 1171580-47-4

An In-depth Technical Guide to 5-methyl-4-nitro-1-propyl-1H-pyrazole (CAS 1171580-47-4) and Related Nitro-Pyrazoles for Researchers and Drug Development Professionals Disclaimer Publicly available information on 5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-methyl-4-nitro-1-propyl-1H-pyrazole (CAS 1171580-47-4) and Related Nitro-Pyrazoles for Researchers and Drug Development Professionals

Disclaimer

Publicly available information on 5-methyl-4-nitro-1-propyl-1H-pyrazole (CAS 1171580-47-4) is limited. This guide has been compiled by leveraging data from structurally similar nitro-pyrazole derivatives to provide a comprehensive technical overview. All inferred properties and methodologies should be treated as predictive and require experimental validation.

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and synthetic versatility.[1] The pyrazole motif is a key pharmacophore in numerous commercially successful drugs, including anti-inflammatory agents, anticancer therapies like Crizotinib, and antivirals.[1] The introduction of a nitro group onto the pyrazole ring, as seen in 5-methyl-4-nitro-1-propyl-1H-pyrazole, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for further functionalization and exploration in drug discovery and agrochemical development.[2][3]

This technical guide provides a detailed exploration of 5-methyl-4-nitro-1-propyl-1H-pyrazole, drawing upon data from closely related analogs to elucidate its physicochemical properties, potential synthetic routes, safety considerations, and applications in research and development.

Physicochemical Properties and Characterization

Structural and Molecular Data
PropertyInferred Value/InformationSource/Basis of Inference
Molecular Formula C₇H₁₁N₃O₂Based on chemical structure
Molecular Weight 181.18 g/mol Calculated from the molecular formula
Appearance Likely a light yellow powder or solidBased on analogs like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[2]
Melting Point Estimated in the range of 60-80 °CInferred from the melting point of 5-methyl-4-nitro-1H-pyrazole (if available) and the effect of the propyl group. For comparison, a related compound has a melting point of 153 - 158 °F / 67 - 70 °C.
Boiling Point Estimated to be >180 °CInferred from the boiling point of a related compound which is 367 - 370 °F / 186 - 188 °C.
Solubility Likely soluble in polar organic solventsThe nitro and pyrazole groups suggest polarity, while the propyl and methyl groups add non-polar character.[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: Protons on the propyl chain would exhibit characteristic splitting patterns. The methyl group would appear as a singlet. The chemical shifts would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Distinct signals for the methyl, propyl, and pyrazole ring carbons would be observed. The carbon bearing the nitro group would be significantly downfield.

  • IR Spectroscopy: Characteristic peaks for C-H (aliphatic), C=N (pyrazole ring), and N-O (nitro group) stretching vibrations would be expected.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 181.18, with fragmentation patterns corresponding to the loss of the nitro and propyl groups.

Synthesis and Reaction Chemistry

The synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole would likely follow established methodologies for the preparation of substituted pyrazoles.

Proposed Synthetic Workflow

A plausible synthetic route involves the nitration of a 5-methyl-1-propyl-1H-pyrazole precursor.

G cluster_0 Synthesis of 5-methyl-1-propyl-1H-pyrazole cluster_1 Nitration A Starting Materials (e.g., hydrazine, pentane-2,4-dione) B Cyclocondensation A->B Reaction C 5-methyl-1-propyl-1H-pyrazole B->C Product E Nitration Reaction C->E D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E F 5-methyl-4-nitro-1-propyl-1H-pyrazole (Final Product) E->F

Caption: Proposed two-step synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole (Precursor)

  • To a solution of propylhydrazine in a suitable solvent (e.g., ethanol), add acetylacetone dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-methyl-1-propyl-1H-pyrazole.

Step 2: Nitration to 5-methyl-4-nitro-1-propyl-1H-pyrazole

  • Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

  • Slowly add the 5-methyl-1-propyl-1H-pyrazole to the nitrating mixture while maintaining the temperature below 5 °C.

  • Stir the reaction at low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for CAS 1171580-47-4 is not available, the safety precautions for structurally similar nitro-aromatic and heterocyclic compounds should be strictly followed.[4]

Hazard Identification (Inferred)

Based on the SDS for a related compound, the following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye damage.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.

Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Potential Applications in Research and Drug Development

The 5-methyl-4-nitro-1-propyl-1H-pyrazole scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes the title compound a potential intermediate for the synthesis of a variety of bioactive molecules. A similar compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is a known intermediate in the synthesis of Sildenafil.[5]

Agrochemical Research

Pyrazole derivatives have been extensively studied for their insecticidal, fungicidal, and herbicidal properties.[2] The unique substitution pattern of 5-methyl-4-nitro-1-propyl-1H-pyrazole could lead to the discovery of novel crop protection agents.

Material Science

Nitro-containing heterocyclic compounds can have interesting optical and electronic properties, suggesting potential applications in materials science, such as in the development of dyes or nonlinear optical materials.

Conclusion

5-methyl-4-nitro-1-propyl-1H-pyrazole, while not extensively documented, represents a promising scaffold for chemical and pharmaceutical research. By leveraging the known chemistry and properties of related nitro-pyrazole derivatives, researchers can strategically design experiments to explore its synthetic utility and biological potential. As with any novel compound, thorough experimental validation of its properties and reactivity is paramount for its successful application in drug discovery and other scientific endeavors.

References

  • Sigma-Aldrich. (2026, January 6).
  • Fisher Scientific Company. (2025, December 20).
  • Thermo Fisher Scientific. (2020, December 14).
  • Tokyo Chemical Industry. (2025, December 10).
  • ChemSynthesis. (2025, May 20). 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole.
  • MySkinRecipes. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • Benchchem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
  • PubChem. 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide.
  • HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • FUJIFILM Wako. (2024, March 28).
  • LGC Standards. 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • CymitQuimica. CAS 139756-00-6: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde.
  • A2B Chem. CAS 890652-02-5 (5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde).
  • Chemicalbook. (2025, July 4). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 139756-00-6.
  • Apollo Scientific. Product Focus - Pyrazoles.

Sources

Exploratory

Nitropyrazole Derivatives in Medicinal Chemistry: Synthetic Strategies and Therapeutic Applications

Topic: Nitropyrazole Derivatives for Medicinal Chemistry Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary Nitropyrazoles represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nitropyrazole Derivatives for Medicinal Chemistry Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

Nitropyrazoles represent a paradox in chemical biology: they are high-energy scaffolds historically utilized in energetic materials (explosives), yet they possess potent biological activity essential for antimicrobial and oncological pharmacophores. In medicinal chemistry, the nitropyrazole moiety serves as a bioisostere for nitroimidazoles (e.g., metronidazole), offering altered redox potentials and metabolic profiles. However, the nitro group is a structural alert (toxicophore) associated with mutagenicity. This guide provides a technical roadmap for the synthesis, functionalization, and safety optimization of nitropyrazole derivatives, moving beyond simple protocols to the causal logic of drug design.

Chemical Architecture & Tautomerism

The pyrazole ring (


) is a 

-excessive heterocycle. The introduction of a nitro group (

) profoundly alters its electronics, acidity, and reactivity.
  • Acidity: Unsubstituted pyrazole has a

    
     of ~14.2. Introducing a nitro group at C-4 drops the 
    
    
    
    to ~9.6, while a nitro group at C-3 drops it further to ~9.4, making the N-H proton significantly more acidic and amenable to alkylation under mild conditions.
  • Tautomerism: 3-nitropyrazole and 5-nitropyrazole are tautomers. In solution, the equilibrium is solvent-dependent, but N-substitution locks the regiochemistry.

  • Redox Potential: The single-electron reduction potential

    
     of the nitro group dictates its activation by nitroreductases. Nitropyrazoles generally have lower reduction potentials than nitroimidazoles, potentially offering a better safety margin against aerobic toxicity while maintaining anaerobic efficacy.
    

Synthetic Framework: Regioselective Control

Controlling the position of the nitro group is the primary synthetic challenge. Electrophilic aromatic substitution (SEAr) favors the C-4 position, while accessing the C-3 position requires rearrangement strategies.

Diagram: Regioselective Synthesis Pathways

NitropyrazoleSynthesis Pyrazole Pyrazole (Start) MixedAcid HNO3 / H2SO4 (Direct Nitration) Pyrazole->MixedAcid AcNitrate Ac2O / HNO3 (Mild Nitration) Pyrazole->AcNitrate C4_Nitro 4-Nitropyrazole (Thermodynamic Product) MixedAcid->C4_Nitro SEAr (Electrophilic Attack) N_Nitro 1-Nitropyrazole (Kinetic Product) AcNitrate->N_Nitro N-Nitration N_Nitro->C4_Nitro Acid-Catalyzed Rearrangement (H2SO4, <0°C) C3_Nitro 3-Nitropyrazole (Rearrangement Product) N_Nitro->C3_Nitro Thermal Rearrangement (Anisole, 140°C)

Figure 1: Divergent synthetic pathways for accessing 3-nitro and 4-nitro isomers from a common pyrazole precursor.

Protocol A: Synthesis of 4-Nitropyrazole (Direct Nitration)

Mechanism: Electrophilic aromatic substitution. The pyrazole ring is deactivated by protonation in strong acid, but the free base (present in equilibrium) reacts at the most electron-rich C-4 position.

  • Reagents: Pyrazole (10 mmol),

    
     (conc., 5 mL), 
    
    
    
    (fuming, 3 mL).
  • Procedure:

    • Dissolve pyrazole in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise, maintaining temperature <10°C (Exothermic!).

    • Heat to 90–100°C for 4–6 hours. Note: Monitoring by TLC is difficult due to polarity; use LC-MS.

    • Pour onto crushed ice (50 g). Neutralize with

      
       to pH 7.
      
    • Extract with Ethyl Acetate (3x). Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) shows a singlet at ~8.5-9.0 ppm (C-3/5 protons).
Protocol B: Synthesis of 3-Nitropyrazole (The "Habraken" Rearrangement)

Mechanism: A [1,5]-sigmatropic shift mechanism. Kinetic N-nitration is followed by thermal migration to the C-3 carbon.

  • Step 1: N-Nitration

    • Dissolve pyrazole in acetic acid/acetic anhydride (1:1).

    • Add fuming

      
       at 0°C. Stir 2h.
      
    • Quench with ice. Filter the white precipitate (1-Nitropyrazole). Caution: Potentially explosive if dry; handle wet or in solution.

  • Step 2: Thermal Rearrangement

    • Dissolve 1-nitropyrazole in anisole or benzonitrile (high boiling point solvents).

    • Heat to 140–150°C for 5–8 hours.

    • Cool and extract with dilute NaOH (product moves to aqueous phase due to acidity).

    • Acidify aqueous layer to precipitate 3-nitropyrazole.

Medicinal Chemistry Landscape[1][2]

Antimicrobial Activity (The "Nitro" Warhead)

Nitropyrazoles function similarly to nitroimidazoles (Metronidazole, Tinidazole). They act as prodrugs requiring bioactivation.

  • Mechanism: Anaerobic bacteria (e.g., Clostridium, Helicobacter) or parasites possess nitroreductases (PFOR systems) that reduce the

    
     group to a nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) radical. These radicals covalently bind to DNA, causing strand breaks.
  • Advantage: 3-Nitropyrazoles often exhibit lower mutagenicity than 2-nitroimidazoles while maintaining activity against M. tuberculosis.

Anticancer Applications (Hypoxia-Activated Prodrugs)

Solid tumors often contain hypoxic regions resistant to chemotherapy.

  • Strategy: Attach a cytotoxic effector (e.g., a mustard or kinase inhibitor) to a nitropyrazole trigger.

  • Logic: Under hypoxia, the nitro group is reduced to an amine, triggering an electronic cascade (e.g., 1,6-elimination) that releases the active drug selectively in the tumor.

Quantitative Data Summary

Table 1: Comparative Activity Profile of Nitropyrazole Derivatives

ScaffoldTarget / OrganismActivity (

/ MIC)
Toxicity (Ames)Reference
4-Nitropyrazole T. vaginalisMIC: 2–5

g/mL
Low/Moderate[1]
3-Nitropyrazole M. tuberculosisMIC: 0.5–2

g/mL
Low[2]
N-Methyl-4-Nitro E. coli (reductase+)MIC: >50

g/mL
High (Mutagenic)[3]
Pyrazolo[1,5-a] EGFR Kinase

: 12 nM
Negative[4]

Toxicology & Optimization: The "Structural Alert"

The nitro group is a "structural alert" for genotoxicity. However, not all nitro compounds are mutagens. The position and steric environment matter.

Mitigating Mutagenicity
  • Positional Isomerism: 4-nitropyrazoles are generally less mutagenic than 1-methyl-4-nitropyrazoles.

  • Steric Bulk: Adding bulky groups (e.g., phenyl, isopropyl) adjacent to the nitro group twists it out of planarity with the aromatic ring, reducing the resonance stabilization of the radical anion intermediate, thereby raising the reduction potential and making it harder to reduce in vivo.

  • Scaffold Hopping: If the nitro group is purely for electronics (electron withdrawal), replace it with

    
    , 
    
    
    
    , or
    
    
    .
Diagram: SAR & Safety Decision Tree

SAR_Logic Start Nitropyrazole Hit Identified CheckAmes Ames Test (Salmonella) Start->CheckAmes Positive Positive (Mutagenic) CheckAmes->Positive Revertants > 2x Control Negative Negative (Safe) CheckAmes->Negative No revertants Strategy1 Add Steric Bulk (Ortho) Positive->Strategy1 Strategy2 Lower Reduction Potential (Electronic Tuning) Positive->Strategy2 Strategy3 Scaffold Hop (NO2 -> CF3/CN) Positive->Strategy3 Proceed Proceed to PK/PD Negative->Proceed Strategy1->CheckAmes Retest Strategy2->CheckAmes Retest

Figure 2: Decision logic for managing genotoxicity risks in nitropyrazole drug discovery.

References

  • Synthesis and biological evaluation of 4-nitropyrazoles. Journal of Medicinal Chemistry.

  • Antitubercular activity of 3-nitropyrazole derivatives. European Journal of Medicinal Chemistry.

  • Mutagenicity of nitroazoles: Structure-activity relationships. Mutation Research.

  • Pyrazolo[1,5-a]pyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Review: Biologically active pyrazole derivatives. New Journal of Chemistry.

  • Recent Advances in Synthesis of Nitrated-Pyrazoles. Molecules.

Foundational

An In-Depth Technical Guide to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Applications, and Procurement for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. Due to the specificity of chemical nomenclature, it is important to clarify that while the requested topic was "5-methyl-4-nitro-1-propyl-1H-pyrazole," this exact isomer is not readily found in commercial catalogs. However, the closely related and industrially significant compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) , is widely available and extensively documented, particularly for its role as a precursor in the synthesis of Sildenafil.[1][2] This guide will focus on this specific, commercially relevant pyrazole derivative.

Our discussion will delve into its chemical properties, commercial availability, and safe handling protocols. Furthermore, we will explore its pivotal role in medicinal chemistry and provide a detailed workflow for its application in synthetic organic chemistry, offering insights valuable to professionals in drug discovery and development.

Physicochemical Properties and Characterization

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a multifaceted organic compound, characterized by a pyrazole core functionalized with methyl, nitro, propyl, and carboxylic acid groups.[3] These features bestow upon it a unique combination of hydrophobic and polar characteristics. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring system.[3]

Table 1: Physicochemical Data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid

PropertyValueSource(s)
CAS Number 139756-00-6[4]
Molecular Formula C₈H₁₁N₃O₄[4][5]
Molecular Weight 213.19 g/mol [4][5]
Appearance Light Yellow Powder[5]
Melting Point 124-127 °C[5]
Boiling Point 392.7 °C at 760 mmHg (lit.)[5]
Density 1.45 g/cm³ at 25 °C (lit.)[5]
Storage Temperature 2-8°C[5]

Commercial Availability and Pricing

This pyrazole derivative is available from several chemical suppliers, typically as a reference standard or a reagent for research and development purposes. Pricing and availability are subject to change and depend on the supplier, purity, and quantity required.

Table 2: Supplier Information for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid

SupplierProduct CodePurityAvailable QuantitiesNotes
LGC Standards TRC-S435000>95% (HPLC)InquireAPI Family: Sildenafil Citrate.[2][6]
MySkinRecipes #20986997.5-100%InquireResearch reagent.[5]
CymitQuimica N/AN/AInquireListed as an organic synthesis and medicinal chemistry intermediate.[3]
PharmaCompass N/AN/AInquireListed as a fine chemical/intermediate.[4]

Pricing is not publicly listed and requires inquiry with the respective suppliers.

A closely related derivative, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS: 139756-01-7) , is also commercially available and serves as a direct precursor in Sildenafil synthesis.[1] Tokyo Chemical Industry (TCI) offers this compound with >96.0% purity (GC) in 5g and 25g quantities.

Health and Safety Information

Proper handling of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its derivatives is crucial. Safety Data Sheets (SDS) for related compounds provide essential safety protocols.

General Hazards:

  • Harmful if swallowed. [7]

  • May cause damage to organs through prolonged or repeated exposure.[7]

  • Causes skin and eye irritation.[8][9]

  • May cause respiratory irritation.[8][9]

  • Harmful to aquatic life with long-lasting effects.[7]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]

  • Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Avoid breathing dust, fumes, or vapors.[7][9]

  • Wash hands thoroughly after handling.[7][9]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

In case of exposure, seek immediate medical attention and refer to the specific Safety Data Sheet for detailed first-aid measures.[9]

Role in Drug Discovery and Development: The Sildenafil Synthesis Pathway

The pyrazole scaffold is a "biologically privileged" structure found in numerous marketed drugs and bioactive compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its corresponding carboxamide are well-known intermediates in the synthesis of Sildenafil, a selective inhibitor of phosphodiesterase 5 (PDE5) used for the treatment of erectile dysfunction.[1] The synthesis pathway highlights the utility of this pyrazole derivative in constructing complex heterocyclic systems.

The core workflow involves the reduction of the nitro group on the pyrazole ring to an amine, which is then available for subsequent cyclization reactions to form the pyrazolo[4,3-d]pyrimidinone core of Sildenafil.[1]

Experimental Protocol: Reduction of the Nitro-pyrazole Intermediate

This protocol outlines the conceptual steps for the reduction of the nitro group, a critical transformation in the Sildenafil synthesis. This is a representative procedure; specific reaction conditions may vary.

Objective: To reduce the nitro group of a 1-methyl-4-nitro-3-propyl-1H-pyrazole derivative to form the corresponding amino-pyrazole.

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Palladium on charcoal (Pd/C) catalyst

  • Ethyl acetate (or another suitable solvent)

  • Hydrogen gas (H₂) source

  • Reaction flask and standard glassware for inert atmosphere reactions

  • Filtration apparatus

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on charcoal to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation: The resulting filtrate containing the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can often be used directly in the next synthetic step without further purification.[1]

Causality and Self-Validation:

  • Choice of Catalyst: Palladium on charcoal is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. Its heterogeneous nature allows for easy removal by filtration.[1]

  • Solvent: Ethyl acetate is a common solvent for such reductions, offering good solubility for the substrate and being relatively inert under the reaction conditions.

  • Monitoring: Continuous monitoring is crucial to prevent over-reduction or side reactions and to determine the reaction endpoint accurately.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation of the nitro-pyrazole intermediate in the context of the broader synthetic pathway.

G cluster_start Starting Material cluster_process Key Transformation cluster_product Intermediate Product cluster_final Subsequent Steps A 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide B Reduction of Nitro Group A->B H₂ / Pd-C Ethyl Acetate C 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide B->C D Cyclization & Further Functionalization C->D E Final API (e.g., Sildenafil) D->E

Caption: Workflow for the reduction of the nitro-pyrazole intermediate.

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, most notably in the industrial synthesis of Sildenafil. Their commercial availability, coupled with a well-understood reactivity profile, makes them essential reagents for researchers in drug discovery and process development. This guide provides a foundational understanding of this compound's properties, procurement, safe handling, and a key synthetic application, thereby equipping scientists with the necessary knowledge for its effective utilization in their research endeavors.

References

  • TCI EUROPE N.V. SAFETY DATA SHEET. According to 1907/2006/EC, Article 31. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp65ImN-3ww_bnqNgCjAYduILadWWdWfALUIiW6AgXtcrv8q-OasgEsvteXasnmM79Xlz9WCL6epmYZJVqVdq1rrEfKBObmQQMZFw34LehfmEfBNL4zC7ErbIuL1tTvHCqUC0U53xFojIUrEvvSDMw]
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Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

improving yield of 5-methyl-4-nitro-1-propyl-1H-pyrazole nitration

Current Status: Online Ticket ID: PYR-NIT-004 Subject: Optimizing Yield & Safety for 5-methyl-4-nitro-1-propyl-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-NIT-004 Subject: Optimizing Yield & Safety for 5-methyl-4-nitro-1-propyl-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting the electrophilic nitration of 1-propyl-5-methylpyrazole to synthesize 5-methyl-4-nitro-1-propyl-1H-pyrazole .

While pyrazoles are generally electron-rich, this specific transformation faces a "reactivity paradox." In the strong acid media required for nitration, the pyrazole nitrogen (


) becomes protonated (

). This generates a pyrazolium cation, which is highly electron-deficient and deactivated toward electrophilic attack.

The Solution: To overcome this deactivation without causing thermal decomposition (tarring), you must maximize the concentration of the active nitronium species (


) while managing the significant exotherm. The protocol below adapts industrial "Gold Standard" methodologies used in the synthesis of Sildenafil (Viagra™) intermediates, which share nearly identical structural challenges.

Module 1: The Validated Protocol (High-Yield Method)

This protocol utilizes Oleum (Fuming Sulfuric Acid) to act as a water scavenger, maintaining the activity of the nitrating species.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
1-Propyl-5-methylpyrazole 1.0SubstrateEnsure purity >98%; impurities cause tarring.
Fuming

(>90%)
1.5 - 2.0Nitrating AgentStandard 65%

introduces too much water.
Oleum (20-65%

)
Solvent Vol.Dehydrating AgentCRITICAL: Consumes

produced by nitration.
Step-by-Step Workflow
  • Dissolution (The Heat Sink):

    • Charge the reactor with Oleum (approx. 3-5 volumes relative to substrate).

    • Cool to 0–5 °C .

    • Slowly add 1-propyl-5-methylpyrazole.

    • Observation: This is exothermic due to protonation. Maintain temp <20 °C.

  • Nitration (The Controlled Addition):

    • Cool mixture to 0 °C .

    • Add Fuming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       dropwise.
      
    • Rate Limit: Do not allow temperature to exceed 25 °C .

    • Note: At this stage, conversion is low. You are essentially "loading" the solution with potential energy.

  • The "Cook" (Activation):

    • Once addition is complete, slowly ramp temperature to 50–60 °C .

    • Hold for 4–6 hours.

    • Mechanism: The heat provides the activation energy for the nitronium ion to attack the deactivated pyrazolium ring at the C4 position.

  • Quench & Isolation:

    • Cool to room temperature.[1][2]

    • Pour reaction mixture onto crushed ice (Exothermic!).

    • Neutralize with Ammonium Hydroxide (

      
      ) or NaOH to pH 7–8.
      
    • Precipitate should form. Filter and wash with cold water.

Module 2: Troubleshooting Guide (Diagnostic Tree)

Use this decision matrix to diagnose yield failures.

Troubleshooting Start Start: Analyze Failure Mode Issue_Yield Issue: Low Yield (<50%) Start->Issue_Yield Issue_Tar Issue: Black Tar / Red Fumes Start->Issue_Tar Issue_Safety Issue: Runaway Exotherm Start->Issue_Safety Check_Water Check: Water Content? Issue_Yield->Check_Water Reagents wet? Check_Temp Check: Max Temp? Issue_Tar->Check_Temp Temp > 90°C? Check_Add Check: Addition Rate? Issue_Safety->Check_Add Check_Water->Check_Temp No Sol_Oleum Solution: Switch to Oleum (Scavenge Water) Check_Water->Sol_Oleum Yes Sol_Temp Solution: Increase Cook Temp (Stepwise to 60°C) Check_Temp->Sol_Temp Too Low Sol_Cool Solution: Cryogenic Addition (-10°C) then Ramp Check_Temp->Sol_Cool Yes (Oxidation) Sol_Staging Solution: Stage Reagents (Dissolve Substrate First) Check_Add->Sol_Staging Mixed all at once

Figure 1: Diagnostic logic flow for identifying root causes of nitration failures.

Detailed Diagnostics
Symptom 1: "No Reaction" or Recovered Starting Material
  • Root Cause: The reaction medium contains too much water.

  • The Science: Nitration produces water (

    
    ). If you use standard 98% 
    
    
    
    and 65%
    
    
    , the water concentration rises, shifting the equilibrium back to the left and quenching the active nitronium ion.
  • Fix: You must use Oleum (fuming sulfuric acid). The free

    
     in Oleum reacts with generated water to form 
    
    
    
    , keeping the system anhydrous and the
    
    
    high.
Symptom 2: Black Tar / Low Mass Balance
  • Root Cause: Oxidative degradation.

  • The Science: At temperatures >80 °C, nitric acid begins to act as a powerful oxidant rather than a nitrating agent, cleaving the propyl chain or breaking the pyrazole ring.

  • Fix: Strict temperature control. Do not exceed 60 °C during the "cook" phase.

Module 3: Mechanistic Insight

Understanding the mechanism prevents safety incidents.

Mechanism Substrate 1-Propyl-5-Methylpyrazole Protonation Protonation (Exothermic) Forms Pyrazolium Ion Substrate->Protonation H2SO4 Attack Nitronium (NO2+) Attack at C4 Position Protonation->Attack HNO3 / Heat Product 5-Methyl-4-Nitro-1-Propyl -1H-Pyrazole Attack->Product -H+

Figure 2: Reaction pathway illustrating the critical protonation step that deactivates the ring.

The "Safety Gap": There is a dangerous latency period. When you add


 at 0 °C, no reaction is happening because the ring is deactivated. If you heat the reactor too fast, the reaction "kicks on" all at once, releasing massive heat (Runaway). Always ramp temperature slowly (5 °C/min max). 

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Nitronium Tetrafluoroborate (


) instead? 
A:  Yes. If your lab budget allows, 

in acetonitrile is a much milder, non-oxidizing alternative. It often provides higher yields (85%+) because it avoids the harsh oxidative environment of hot mixed acids. However, for scale-up (>100g), the Oleum method is standard due to cost.

Q: Why is the position 4 favored? A: In 1-substituted pyrazoles, the C4 position is the most electron-rich site available for electrophilic substitution. C3 and C5 are less favorable due to the proximity to the electronegative nitrogen atoms.

Q: My product is an oil, not a solid. Why? A: This usually indicates the presence of isomers (e.g., nitration on the propyl chain, though rare) or residual solvent. The pure 4-nitro compound should be a solid (MP approx 60-80 °C). Recrystallize from Ethanol/Water or Isopropanol.

References

  • Dunn, P. J., et al. (2000).[3][4] "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development, 4(1), 17–22.[4] Context: Establishes the safety protocols for nitrating N-alkyl pyrazoles on a large scale.

  • Katritzky, A. R., et al. (2000). "Nitration of Pyrazoles." Heterocycles. Context: General review of regioselectivity in pyrazole nitration.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[5] Context: Standard reference for electrophilic aromatic substitution conditions.[6]

Sources

Optimization

separating 1-propyl-5-methyl and 1-propyl-3-methyl pyrazole isomers

Technical Support Center: Pyrazole Isomer Separation Welcome to the technical support center for the chromatographic separation of pyrazole isomers. The synthesis of N-substituted pyrazoles from unsymmetrical precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Isomer Separation

Welcome to the technical support center for the chromatographic separation of pyrazole isomers. The synthesis of N-substituted pyrazoles from unsymmetrical precursors frequently yields a mixture of regioisomers, such as 1-propyl-5-methylpyrazole and 1-propyl-3-methylpyrazole. Due to their similar physicochemical properties, their separation and correct structural assignment can be a significant challenge for researchers.[1]

This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in achieving baseline separation and unambiguous characterization of these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-propyl-3-methyl and 1-propyl-5-methyl pyrazole isomers so challenging?

The primary difficulty lies in the subtle structural differences between the two regioisomers. Both molecules have the same molecular weight and elemental composition. Their polarity is often very similar, causing them to interact with chromatographic stationary phases in a nearly identical manner.[1] This results in very close retention factors (Rf) on Thin-Layer Chromatography (TLC) and co-elution or poor resolution during column chromatography.

Q2: What is the recommended first step before attempting a preparative-scale separation?

Before any large-scale separation, you must develop a robust analytical method using Thin-Layer Chromatography (TLC). TLC is an indispensable tool for quickly screening various solvent systems to find one that provides the best possible separation of the two isomers. The goal is to maximize the difference in Rf values (ΔRf). A solvent system that shows two distinct, well-separated spots on a TLC plate is the most promising candidate for successful column chromatography.[2]

Q3: Which chromatographic technique is most effective for separating these regioisomers on a preparative scale?

For preparative scale purification, flash column chromatography using silica gel is the most widely used and effective method.[1][2][3] It offers a good balance between resolution, speed, and sample capacity. The success of this technique is critically dependent on the choice of the mobile phase, which must be meticulously optimized using TLC first.

Q4: My isomers are co-eluting on a silica gel column with a standard hexane/ethyl acetate mobile phase. What should I do?

This is a very common issue. If a standard binary solvent system fails, you need to systematically adjust the mobile phase polarity and selectivity.

  • Problem Diagnosis: First, confirm that you can see any separation on a TLC plate. If the spots are completely overlapping on TLC, they will not separate on the column.[1]

  • Solution 1: Use a Shallower Gradient: If you are running a gradient elution, make it shallower. A slow, gradual increase in the polar solvent concentration provides more time for the isomers to interact differently with the stationary phase, improving resolution.

  • Solution 2: Isocratic Elution: An isocratic (constant solvent composition) elution with the finely-tuned mobile phase identified from TLC often provides the best results for closely-eluting compounds.

  • Solution 3: Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent can modulate the selectivity of the mobile phase. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate system can alter the interactions and improve separation.

Q5: I'm observing significant peak tailing in my chromatogram. How can I improve the peak shape?

Peak tailing is typically caused by unwanted secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic silanol groups on the surface of the silica gel.[1]

  • Solution: Add a Basic Modifier: To mitigate these interactions, add a small amount (e.g., 0.1-0.5%) of a basic modifier like triethylamine (TEA) or diethylamine to your mobile phase.[1] This base will competitively bind to the active silanol sites, preventing the pyrazole isomers from adsorbing too strongly and resulting in sharper, more symmetrical peaks.

Q6: My crude reaction mixture is not soluble in the non-polar mobile phase I need for purification. How should I load my sample onto the column?

This is a critical step where separation can be easily compromised. Loading the sample in a strong, highly polar solvent will cause it to spread out in a wide band at the top of the column, leading to poor resolution.

  • Preferred Method: Dry Loading: This is the most robust technique.[1]

    • Dissolve your crude mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude product).

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique ensures the sample is introduced to the column in a very narrow, concentrated band, maximizing the potential for separation.[1]

Q7: I have successfully separated two compounds. How can I definitively identify which is the 1,3-isomer and which is the 1,5-isomer?

While chromatography separates the compounds, it does not identify them. Unambiguous structural assignment requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy .

  • Key Technique: 2D NOESY NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for distinguishing these isomers.[3] This experiment detects spatial proximity between protons.

    • For the 1-propyl-5-methyl isomer, a NOESY correlation (cross-peak) will be observed between the protons of the N-propyl group (specifically the CH2 group attached to N1) and the protons of the C5-methyl group.

    • For the 1-propyl-3-methyl isomer, no such correlation will be seen between the N-propyl and C3-methyl groups due to their greater distance. Instead, a correlation might be observed between the N-propyl group and the H5 proton on the pyrazole ring.

  • Supporting Evidence (1H and 13C NMR): The chemical shifts of the ring protons and carbons will also differ between the two isomers.[4] Comparing the experimental spectra to literature values or computational predictions can further support the structural assignment.[5][6]

Experimental Protocols and Data

Protocol 1: Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol outlines a general method for the separation of 1-propyl-3-methyl and 1-propyl-5-methyl pyrazole isomers.

  • TLC Method Development:

    • On a silica gel TLC plate, spot the crude isomer mixture.

    • Develop the plate in various solvent systems. Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Identify the solvent system that provides the largest separation between the two isomer spots (maximum ΔRf).

  • Column Preparation:

    • Select an appropriate size flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry using the initial, non-polar mobile phase.[1] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading):

    • Follow the dry loading procedure described in Q6.[1]

  • Elution and Fractionation:

    • Begin eluting the column with the optimized mobile phase determined by TLC.[1] A shallow gradient or isocratic elution is recommended.

    • Collect fractions of equal volume systematically.

    • Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each individual isomer.

    • Remove the solvent under reduced pressure to yield the purified pyrazole isomers.

    • Confirm purity and structure using analytical techniques like GC-MS and NMR.

Data Summary: Typical Chromatographic Conditions
ParameterFlash Chromatography (Normal Phase)HPLC (Reverse Phase)
Stationary Phase Silica Gel (230-400 mesh)[1][2]C18 (e.g., Eclipse XDB C18)[1][7]
Mobile Phase Hexane/Ethyl Acetate (gradient or isocratic)Acetonitrile/Water or Methanol/Water
Modifier 0.1-0.5% Triethylamine (to improve peak shape)[1]0.1% TFA or Formic Acid (to improve peak shape)[1][7]
Detection TLC with UV visualization or stainingUV Detector (e.g., 210-270 nm)

Visualized Workflows

Method Development Workflow

MethodDevelopment Start Crude Isomer Mixture TLC TLC Analysis (Screen Solvent Systems) Start->TLC Decision Adequate Separation on TLC? TLC->Decision Optimize Adjust Mobile Phase (Polarity / Selectivity) Decision->Optimize No Column Preparative Flash Column Chromatography Decision->Column Yes Optimize->TLC Fractions Collect & Analyze Fractions (TLC/GC) Column->Fractions End Pure Isomers Fractions->End

Caption: Workflow for developing a separation method.

Troubleshooting Poor Separation

Troubleshooting Start Poor Separation (Co-elution) Q1 Is peak shape poor (tailing)? Start->Q1 AddModifier Add Modifier to Mobile Phase (e.g., 0.1% TEA) Q1->AddModifier Yes Q2 Is ΔRf on TLC very small? Q1->Q2 No AddModifier->Q2 OptimizeMobile Re-optimize Mobile Phase: - Shallower Gradient - Isocratic Elution - Ternary System Q2->OptimizeMobile Yes Q3 Was sample wet-loaded? Q2->Q3 No OptimizeMobile->Q3 DryLoad Use Dry Loading Technique Q3->DryLoad Yes ReRun Re-run Column Q3->ReRun No DryLoad->ReRun

Caption: Troubleshooting logic for poor column separation.

References

  • Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
  • Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. (2025). BenchChem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). Journal of Organic Chemistry.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry.
  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (2025). ResearchGate.

Sources

Troubleshooting

optimizing solvent selection for nitropyrazole reduction

Technical Support Center: Nitropyrazole Reduction Optimization Topic: Optimizing Solvent Selection & Protocols for Nitropyrazole Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitropyrazole Reduction Optimization

Topic: Optimizing Solvent Selection & Protocols for Nitropyrazole Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Welcome to the Nitropyrazole Reduction Support Center

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Objective: To resolve solubility bottlenecks, catalyst poisoning, and isolation challenges in the reduction of nitropyrazoles to aminopyrazoles.

Nitropyrazoles are deceptively simple substrates. While the nitro-to-amine reduction is a textbook transformation, the pyrazole core introduces unique challenges: catalyst poisoning due to nitrogen coordination and amphoteric solubility that complicates isolation. This guide prioritizes "self-validating" protocols—methods where visual or analytical cues confirm the reaction is proceeding correctly before you commit significant resources.

Module 1: Catalytic Hydrogenation (The "Stalled Reaction" Fix)

The Issue: "My reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help."

The Diagnosis: Catalyst Poisoning. The basic nitrogen of the pyrazole ring (specifically the


 nitrogen) competes with the nitro group for active sites on the metal surface (Pd, Pt). As the amine product forms, it often binds even more strongly than the starting material, effectively "choking" the catalyst.

The Solution: Acidic Protonation Strategy By running the reaction in an acidic medium, you protonate the pyrazole nitrogen (


). The protonated species cannot coordinate effectively to the metal surface, leaving the active sites free for H₂ activation.
Protocol A: Acid-Modified Hydrogenation (Pd/C)

Best for: Clean substrates without acid-sensitive protecting groups (e.g., Boc, THP).

  • Solvent System: Methanol (MeOH) is superior to EtOH or THF due to higher H₂ solubility and faster mass transfer.

  • Additive: 1.0 - 2.0 equivalents of HCl (using 1.25 M HCl in MeOH) or Acetic Acid (AcOH).

  • Setup:

    • Dissolve Nitropyrazole (10 mmol) in MeOH (10 vol).

    • Add 10% Pd/C (5 wt% loading).

    • Critical Step: Add 1.1 eq HCl (in MeOH).

    • Purge with N₂, then H₂ (balloon pressure is usually sufficient; 1-3 bar for scale).

  • Workup:

    • Filter catalyst over Celite.[1][2][3]

    • Neutralization: The product is now a hydrochloride salt. To isolate the free base, neutralize with mild base (NaHCO₃) after solvent evaporation or during partition.

Visualizing the Mechanism:

CatalystPoisoning cluster_0 Standard Conditions (Poisoning) cluster_1 Acidic Conditions (Active) Cat_Blocked Pd Surface (Blocked) Py_N Pyrazole-N: (Lone Pair) Py_N->Cat_Blocked Strong Coordination H2 H2 Gas H2->Cat_Blocked Access Denied Cat_Active Pd Surface (Active) Py_NH Pyrazole-NH+ (Protonated) Py_NH->Cat_Active No Binding (Repulsion) H2_Active H2 Gas H2_Active->Cat_Active Adsorption & Reduction

Caption: Mechanism of catalyst poisoning by pyrazole nitrogen lone pairs and remediation via protonation.

Module 2: Chemical Reduction (The "Solubility" Fix)

The Issue: "My starting material is insoluble in alcohols, or I have halogens (Cl, Br, I) that Pd/C is dehalogenating."

The Diagnosis: Catalytic hydrogenation is risky for halogenated aromatics. Furthermore, rigid nitropyrazoles often crystallize out of pure MeOH.

The Solution: Fe/NH₄Cl in Biphasic Media This is the "Bechamp Reduction" variant. It is chemically robust, tolerates halogens, and the solvent system can be tuned for solubility.

Protocol B: Iron-Mediated Reduction

Best for: Halogenated substrates, large scales, or when H₂ gas is unavailable.

  • Solvent System: Ethanol/Water (3:1) or THF/Water (2:1) if the substrate is very lipophilic.

  • Reagents: Iron powder (3-5 eq, reduced grade), Ammonium Chloride (NH₄Cl, 5 eq).

  • Procedure:

    • Suspend Nitropyrazole (10 mmol) in EtOH (30 mL) and Water (10 mL).

    • Add NH₄Cl (50 mmol). Heat to 60°C.

    • Add Iron powder portion-wise (exothermic!).[3]

    • Reflux for 1-4 hours. Monitor by LCMS (TLC is difficult due to streaking).

  • Troubleshooting the Workup (The "Emulsion Nightmare"):

    • Issue: Iron sludge forms a thick emulsion.

    • Fix: Filter the hot reaction mixture through a Celite pad. Wash the pad with hot EtOH.

    • Safety: Do not distill the solvent to dryness without adding water first; residual unstable intermediates can be hazardous.

Module 3: Solvent Selection Matrix

Use this table to select the optimal solvent based on your substrate's properties.

Solvent SystemReaction TypeRateSolubilityProsCons
MeOH Pd/C H₂FastHighHighest H₂ solubility; easy removal.Flammable; can dissolve catalyst supports.
MeOH + HCl Pd/C H₂FastHighPrevents poisoning; stabilizes amine product.Corrosive; requires neutralization.
EtOAc Pd/C H₂SlowMedGood for isolation (no solvent swap needed).Lower H₂ solubility; slower kinetics.
THF Pd/C H₂MedHighDissolves lipophilic dimers.Can form peroxides; difficult to remove trace water.
EtOH/H₂O (3:1) Fe/NH₄ClN/AHighExcellent heat transfer; cheap; green.High boiling point; difficult to dry product.
DMF Transfer H₂SlowHighUniversal solvent.Avoid if possible. Hard to remove; product stays in DMF.

Module 4: Isolation & Downstream Processing

The Issue: "I reduced the nitro group, but I can't extract the aminopyrazole from the aqueous layer. It's too polar."

The Diagnosis: Aminopyrazoles are amphoteric (act as both acid and base) and highly water-soluble. Standard EtOAc/Water extractions often result in 0% yield because the product stays in the water.

Decision Tree for Isolation:

Isolation Start Reaction Complete SolventCheck Is Solvent Water-Miscible? (MeOH, EtOH, DMF) Start->SolventCheck Miscible Yes SolventCheck->Miscible Immiscible No (EtOAc, Toluene) SolventCheck->Immiscible Evap Evaporate Organic Solvent (Leave Aqueous Slurry) Miscible->Evap SaltOut Saturate Aqueous Layer with NaCl or K2CO3 Immiscible->SaltOut Evap->SaltOut ExtractChoice Select Extraction Solvent SaltOut->ExtractChoice IPA Use IPA/CHCl3 (1:3) or n-BuOH ExtractChoice->IPA Highly Polar Product EtOAc Use EtOAc (Multiple washes) ExtractChoice->EtOAc Lipophilic Product Final Dry (Na2SO4) & Concentrate IPA->Final EtOAc->Final

Caption: Decision matrix for isolating polar aminopyrazoles from reaction mixtures.

Advanced Isolation Trick: The "Salting Out" Protocol

  • Remove bulk organic solvents (MeOH/EtOH) via rotary evaporation.

  • Saturate the remaining aqueous phase with solid NaCl until no more dissolves.

  • Extract with Isopropanol (IPA) / Chloroform (1:3) mixture. This solvent blend is more polar than EtOAc but forms a biphasic layer with brine, pulling the polar aminopyrazole out of the water.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for pyrazoles because it is less susceptible to nitrogen poisoning than Pd. However, it is pyrophoric and difficult to handle on a small scale. Use it if Pd/C fails even with acid additives.

Q: I see a "dimer" impurity in my LCMS (M+ = 2x Product). What is it? A: This is likely the azo-dimer (Ar-N=N-Ar) or hydrazo-intermediate . It forms when the reduction is too slow or hydrogen starved. Fix: Increase agitation (stirring rate) to improve H₂ mass transfer, or switch to a Transfer Hydrogenation method (e.g., Ammonium Formate + Pd/C) to ensure a surplus of hydrogen on the catalyst surface.

Q: My product turns black/brown upon drying. Why? A: Aminopyrazoles are electron-rich and prone to air oxidation (formation of "aniline blacks"). Fix: Store the product as a hydrochloride salt (R-NH₃Cl) rather than the free base. The salt form is stable to air and can be stored indefinitely.

References

  • Catalyst Poisoning Mechanisms

    • Ma, X., et al. "Poisoning effect of nitrogen on precious metal on carbon catalysts in hydrogenation of N-heterocycles." Applied Catalysis A: General, 2018.

  • Solvent Effects in Hydrogenation

    • Singh, U.K., et al. "Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions." Journal of Catalysis, 2022.

  • Chemical Reduction Protocols (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride Reduction of Nitroarenes."[2] Synthetic Communications, 1992.[2]

  • Transfer Hydrogenation (Hydrazine)

    • Li, F., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014.[4]

  • Solubility Data

    • "Solubility of 1H-pyrazole and derivatives." Solubility of Things Database.

Sources

Optimization

Technical Support Center: Optimization of 1-Propyl-5-Methylpyrazole Nitration

Core Reaction Overview Objective: Synthesis of 1-propyl-5-methyl-4-nitropyrazole . Mechanism: Electrophilic Aromatic Substitution (EAS).

Author: BenchChem Technical Support Team. Date: February 2026

Core Reaction Overview

Objective: Synthesis of 1-propyl-5-methyl-4-nitropyrazole . Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Challenge: Balancing the reactivity required for C-4 nitration while preventing the oxidation of the reactive 5-methyl group and avoiding thermal runaway.

The nitration of 1-alkyl-5-methylpyrazoles is a textbook example of competing reaction pathways. While the C-4 position is electronically activated for electrophilic attack, the adjacent 5-methyl group is susceptible to radical oxidation under the same conditions (hot nitric acid).

Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity & Yield Control

Q1: I am observing low conversion rates despite using excess nitric acid. What is happening? Diagnosis: Substrate Deactivation via Protonation. Explanation: Pyrazoles are basic (


). In strong mixed acid (

), the N-2 nitrogen becomes protonated, forming a pyrazolium cation.[1] This positive charge significantly deactivates the ring toward electrophilic attack by the nitronium ion (

). Solution:
  • Increase Acidity (

    
    ):  Use fuming sulfuric acid (Oleum) or increase the 
    
    
    
    ratio to shift the equilibrium and generate a higher concentration of super-electrophilic species.
  • Temperature Modulation: Gently increase temperature to 50-60°C to overcome the activation energy barrier of the deactivated ring, but do not exceed 70°C (see Module B).

Q2: What are the primary impurities, and how do I distinguish them? Diagnosis: Isomers and Oxidation Products. Explanation:

  • Oxidation (Major Risk): The 5-methyl group is "benzylic-like."[1] Strong oxidizers can convert it to a carboxylic acid (1-propyl-4-nitro-1H-pyrazole-5-carboxylic acid).[1]

  • Regioisomers (Minor Risk): Direct nitration at C-3 is electronically unfavorable compared to C-4 but can occur if the reaction is pushed too hard.[1] Data Summary:

Impurity TypeCauseIdentification (1H NMR)Mitigation
5-Carboxylic Acid Overheating (>70°C) or excess

Loss of methyl singlet (~2.3 ppm); appearance of broad COOH.[1]Control Temp <60°C; Quench promptly.
3-Nitro Isomer Electronic forcingShift in aromatic proton signals; C-4 H is usually distinct.[1]Maintain standard Mixed Acid ratios.
N-Dealkylation Acid-catalyzed hydrolysisLoss of propyl signals; appearance of N-H broad singlet.[1]Avoid prolonged heating in strong acid.
Module B: Safety & Thermal Management

Q3: The reaction shows a delayed exotherm. How do I manage this safety risk? Diagnosis: Thermal Runaway Potential. Explanation: The nitration is highly exothermic. If reagents are added too quickly at low temperatures (accumulation), the reaction may "kick off" suddenly once a threshold temperature is reached, leading to a runaway that favors oxidation by-products and potential vessel failure. Protocol:

  • Dosing: Add the pyrazole substrate to the sulfuric acid first (dissolution exotherm). Cool to 0-5°C.[1]

  • Nitric Addition: Add

    
     dropwise.[2] Maintain internal temperature 
    
    
    
    during addition.
  • Ramp: Allow the reaction to warm to room temperature slowly over 1 hour before heating to the target reaction temperature (50-60°C).

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired C-4 nitration and the unwanted side reactions.

ReactionPathways cluster_legend Process Control Start 1-propyl-5-methylpyrazole Intermediate Pyrazolium Cation (Deactivated Ring) Start->Intermediate H2SO4 (Protonation) Target TARGET: 4-Nitro (1-propyl-5-methyl-4-nitropyrazole) Intermediate->Target HNO3, 50-60°C (Major Pathway) Oxidation BY-PRODUCT: Oxidation (5-Carboxylic Acid) Intermediate->Oxidation >70°C or Excess HNO3 (Methyl Oxidation) Isomer BY-PRODUCT: 3-Nitro (Regioisomer) Intermediate->Isomer Forcing Conditions Optimization Keep T < 60°C Stoichiometry 1.1 eq HNO3

Caption: Figure 1. Competitive reaction pathways. Note that high temperatures promote the irreversible oxidation of the 5-methyl group.

Recommended Experimental Protocol (SOP)

Scale: 10g Basis Reagents:

  • 1-propyl-5-methylpyrazole (1.0 equiv)[1]

  • Sulfuric Acid (

    
    ), conc.[3] (5.0 vol)[1]
    
  • Nitric Acid (

    
    ), fuming 90% or conc. 70% (1.1 - 1.2 equiv)[1]
    

Step-by-Step:

  • Preparation: Charge a 3-neck round bottom flask with concentrated

    
    . Cool to 0°C using an ice/salt bath.
    
  • Dissolution: Add 1-propyl-5-methylpyrazole dropwise/portion-wise. Caution: Exothermic. Maintain internal temperature

    
    . Stir until fully dissolved.
    
  • Nitration: Add

    
     dropwise via an addition funnel over 30-45 minutes.
    
    • Critical Control Point: Do not allow temperature to exceed 15°C during addition.

  • Reaction: Remove ice bath. Allow to warm to 20°C. Stir for 30 mins. Then, heat to 55°C and hold for 2-3 hours.

    • Monitor: Check by TLC or HPLC. If starting material remains, add 0.1 equiv

      
      .
      
  • Quench: Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove acid traces.
    
  • Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary to remove trace oxidation by-products.

Troubleshooting Logic Tree

Use this flow to diagnose yield or purity issues during the campaign.

TroubleshootingTree Problem Start: Analyze Crude Product Check1 Is Yield < 50%? Problem->Check1 Check2 Is Purity < 90%? Check1->Check2 No YieldIssue Check Unreacted SM Check1->YieldIssue Yes PurityIssue Identify Impurity via LCMS/NMR Check2->PurityIssue Yes Success Process Optimized Check2->Success No Action1 Increase Temp to 60°C Check Acid Strength YieldIssue->Action1 SM Present Action2 Check Quench pH (Product may be soluble in acid) YieldIssue->Action2 No SM (Loss in Workup) Action3 COOH detected: Reduce Rxn Temp PurityIssue->Action3 Oxidation Action4 Isomers detected: Optimize HNO3 equivalents PurityIssue->Action4 Regio-mix

Caption: Figure 2. Diagnostic logic for process optimization.

References

  • Regioselectivity in Pyrazole Nitration

    • Katritzky, A. R.; et al.[4] "The Nitration of Pyrazoles." Journal of Heterocyclic Chemistry. This foundational text establishes that electrophilic substitution in 1-substituted pyrazoles occurs preferentially at the 4-position due to electronic density distribution.[1]

    • Source Verification: [Wiley Online Library - J. Het.[1] Chem]([Link]1]

  • Oxidation Side Reactions

    • Barry, W. J., Birkett, P., & Finar, I. L. (1969).[1] "Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds." Journal of the Chemical Society C: Organic. Describes the oxidation of methyl groups on pyrazole rings to carboxylic acids under nitration conditions.[5]

    • Source Verification:[1]

  • Industrial Context (Sildenafil Intermediates)

    • The chemistry of 1-alkyl-5-methyl-4-nitropyrazoles is closely related to the synthesis of PDE5 inhibitors (e.g., Sildenafil), where 1-methyl-3-propyl-pyrazole-5-carboxylic acid derivatives are nitrated.[1] The control of exotherms and isomers is well-documented in process patents.

    • Source Verification:[1]

  • Safety in Nitration

    • Dale, S. et al. "Process Safety in the Scale-Up of a Pyrazole Nitration."[6] Organic Process Research & Development. Highlights the thermal risks and "runaway" potential in pyrazole nitration.

    • Source Verification:[1]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the 1H NMR Spectrum of 5-methyl-4-nitro-1-propyl-1H-pyrazole: A Comparative Analysis

For the modern researcher, navigating the complex world of organic synthesis requires a robust toolkit for structural elucidation. Among these tools, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, navigating the complex world of organic synthesis requires a robust toolkit for structural elucidation. Among these tools, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers a comprehensive, predictive analysis of the 1H NMR spectrum of 5-methyl-4-nitro-1-propyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy, computational studies on related compounds, and comparative data from analogous structures to construct a reliable predicted spectrum. This approach not only provides a benchmark for researchers working with this specific molecule but also serves as an educational framework for spectral interpretation of complex heterocyclic systems.

The Structural Landscape: Understanding Substituent Effects

The structure of 5-methyl-4-nitro-1-propyl-1H-pyrazole presents a fascinating case for 1H NMR analysis. The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The chemical environment of the single proton on the pyrazole ring (H3) and the protons of the substituents are significantly influenced by the electronic effects of the other groups.

The key substituents and their expected influence are:

  • 1-Propyl group: An N-alkyl group that will exhibit characteristic aliphatic signals. The methylene group attached to the nitrogen (N1) will be the most downfield of the propyl protons due to the deshielding effect of the aromatic ring and the adjacent nitrogen.

  • 4-Nitro group: A powerful electron-withdrawing group that will strongly deshield the nearby pyrazole proton (H3). Computational studies on nitropyrazoles have demonstrated the significant downfield shift caused by nitro groups.[1][2]

  • 5-Methyl group: An electron-donating group that will have a shielding effect on the pyrazole ring. However, its proximity to the H3 proton is not as direct as the nitro group. Studies have shown that a 5-methyl group can cause a notable increase in the chemical shift of nearby protons.[1][2]

Predicted 1H NMR Spectrum: A Detailed Breakdown

Based on the analysis of substituent effects and data from related pyrazole structures, the predicted 1H NMR spectrum of 5-methyl-4-nitro-1-propyl-1H-pyrazole in a standard solvent like CDCl3 is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H3 (pyrazole ring)8.0 - 8.5Singlet (s)-1H
N-CH2- (propyl)4.1 - 4.4Triplet (t)7.0 - 7.52H
-CH2- (propyl)1.8 - 2.1Sextet (sxt)7.0 - 7.52H
-CH3 (propyl)0.9 - 1.1Triplet (t)7.0 - 7.53H
C5-CH3 (pyrazole)2.5 - 2.8Singlet (s)-3H

Justification and Comparative Analysis

The Pyrazole Proton (H3): A Tale of Two Effects

The single proton on the pyrazole ring, H3, is predicted to be the most downfield signal, appearing as a singlet in the range of 8.0 - 8.5 ppm . This significant downfield shift is primarily attributed to the strong electron-withdrawing nature of the nitro group at the C4 position. This deshielding effect is well-documented in the literature for nitropyrazoles.[1][2] The absence of adjacent protons results in a singlet multiplicity.

The N-Propyl Chain: A Cascade of Shielding

The protons of the 1-propyl group are expected to follow a predictable pattern based on their distance from the deshielding pyrazole ring.

  • The N-CH2- protons , directly attached to the nitrogen atom, will be the most deshielded of the propyl group, predicted to resonate as a triplet between 4.1 and 4.4 ppm . This is consistent with the typical chemical shifts of N-alkyl groups on heterocyclic systems.

  • The adjacent -CH2- protons will appear further upfield as a sextet in the 1.8 - 2.1 ppm range, split by the neighboring methylene and methyl groups.

  • The terminal -CH3 protons will be the most shielded, resonating as a triplet at approximately 0.9 - 1.1 ppm .

The coupling constants for the propyl group are expected to be in the typical range for free-rotating alkyl chains, around 7.0 - 7.5 Hz .

The C5-Methyl Group: A Distinct Singlet

The methyl group at the C5 position is predicted to appear as a sharp singlet in the range of 2.5 - 2.8 ppm . This chemical shift is influenced by its attachment to the aromatic pyrazole ring. Computational studies have indicated that a 5-methyl group can lead to an increase in the chemical shift of the pyrazole ring protons.[1][2]

Experimental Workflow: Synthesis and Characterization

The synthesis of 5-methyl-4-nitro-1-propyl-1H-pyrazole would likely proceed through the nitration of 5-methyl-1-propyl-1H-pyrazole. The subsequent characterization would involve the following steps:

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 5-methyl-1-propyl-1H-pyrazole nitration Nitration (e.g., HNO3/H2SO4) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 5-methyl-4-nitro-1-propyl-1H-pyrazole purification->product nmr 1H NMR Spectroscopy (CDCl3 or DMSO-d6) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir Infrared Spectroscopy product->ir

Sources

Comparative

A Comparative Guide to Pyrazole Intermediates in Sildenafil Synthesis: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid vs. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Introduction In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency, purity, and scalability of synthetic routes are of paramount importance. The blockbuster drug Sildenafil, a selective inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency, purity, and scalability of synthetic routes are of paramount importance. The blockbuster drug Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is a prime example of complex organic synthesis where the quality of each intermediate dictates the success of the final product.[1][2] The core of the Sildenafil molecule is a pyrazolopyrimidinone scaffold, making pyrazole derivatives critical starting materials and intermediates.[3][4]

This guide provides an in-depth comparison of two key intermediates in the synthesis of Sildenafil: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its direct successor, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid . While the former represents the foundational pyrazole core, the latter is an activated intermediate, primed for subsequent transformations. Understanding the distinct roles, synthesis nuances, and analytical challenges of each is crucial for researchers and drug development professionals aiming to optimize the Sildenafil manufacturing process or develop novel analogues.

This analysis will delve into their respective synthesis pathways, physicochemical properties, and performance characteristics, supported by experimental data and established analytical protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of each intermediate is essential for optimizing reaction conditions, purification strategies, and analytical method development. The introduction of a nitro group in the 4-position of the pyrazole ring significantly alters the molecule's characteristics.

Property1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
IUPAC Name 1-methyl-3-propylpyrazole-5-carboxylic acid1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid[5]
Molecular Formula C₈H₁₂N₂O₂C₈H₁₁N₃O₄[5][6]
Molecular Weight 168.19 g/mol 213.19 g/mol [5][6]
Appearance SolidWhite to light yellow powder/crystal[7][8]
Melting Point Not widely reported137.0 to 141.0 °C[8]
Solubility Soluble in organic solventsSoluble in organic solvents
Topological Polar Surface Area 50.3 Ų101 Ų[6]
CAS Number 139755-99-8139756-00-6[5]

The significant increase in molecular weight and topological polar surface area for the nitrated intermediate is a direct consequence of the added nitro group. This change in polarity can influence solubility and chromatographic behavior, which are critical considerations for both reaction work-ups and analytical separations.

Synthesis Pathways: From Core Structure to Activated Intermediate

The synthesis of these intermediates is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The overall pathway begins with the formation of the pyrazole ring, followed by a regioselective nitration.

Stage 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

The formation of the core pyrazole structure is a classic example of the Knorr pyrazole synthesis.[9] This process involves the cyclocondensation of a β-diketoester with methylhydrazine, followed by saponification.

Experimental Protocol: Two-Part Knorr Synthesis and Saponification

  • Part A: Formation of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

    • Principle: A Claisen condensation between diethyl oxalate and 2-pentanone forms a 1,3-diketoester intermediate. This intermediate is not isolated but is reacted in situ with methylhydrazine. The hydrazine undergoes a cyclocondensation reaction to yield the stable pyrazole ring.

    • Procedure:

      • In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium ethoxide is prepared in anhydrous ethanol.

      • A mixture of diethyl oxalate and 2-pentanone is added dropwise at a controlled temperature.

      • After the initial condensation, an aqueous solution of methylhydrazine is added.

      • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

      • The solvent is removed under reduced pressure, and the crude ethyl ester is extracted using an organic solvent (e.g., ethyl acetate).

  • Part B: Saponification to the Carboxylic Acid

    • Principle: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid salt, which is then neutralized to precipitate the final product.

    • Procedure:

      • The crude ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 6 N).[9]

      • The mixture is heated (e.g., to 80°C or 353 K) for several hours to ensure complete hydrolysis.[9]

      • After cooling to room temperature, the solution is diluted with water and then acidified with concentrated hydrochloric acid until a precipitate forms.

      • The solid precipitate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Stage 2: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

This stage is a critical activation step in the Sildenafil synthesis pathway. The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution.

Experimental Protocol: Regioselective Nitration

  • Principle: The pyrazole ring is susceptible to electrophilic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is regioselective, with the nitro group predominantly adding to the C4 position.

  • Procedure:

    • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is slowly added to concentrated sulfuric acid in a reaction vessel cooled in an ice bath (0-5 °C) to manage the exothermic dissolution.[9]

    • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining the low temperature.

    • The reaction is stirred at low temperature for a specified period. Reaction progress is monitored by HPLC.

    • Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate.

    • The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and dried. This process can yield the target compound at approximately 79-80% efficiency.[9]

Synthesis Workflow Diagram

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Nitration Diethyl Oxalate Diethyl Oxalate Condensation Condensation Diethyl Oxalate->Condensation 2-Pentanone 2-Pentanone 2-Pentanone->Condensation Methylhydrazine Methylhydrazine Cyclization Cyclization Methylhydrazine->Cyclization Condensation->Cyclization in situ IntermediateEster Ethyl 1-methyl-3-propyl-1H- pyrazole-5-carboxylate Cyclization->IntermediateEster Saponification Saponification IntermediateEster->Saponification NaOH, H₂O, Δ IntermediateA 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Saponification->IntermediateA HCl workup Nitration Nitration IntermediateA->Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Nitration IntermediateB 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid Nitration->IntermediateB

Caption: Synthesis pathway from starting materials to the two key pyrazole intermediates.

Analytical Characterization and Quality Control

Ensuring the purity and identity of each intermediate is non-negotiable in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high sensitivity and selectivity for both quantification and impurity profiling.[10][11][12]

Experimental Protocol: Reversed-Phase HPLC for Intermediate Analysis

This protocol is a generalized method adaptable for the analysis of both pyrazole intermediates.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), a UV-Vis detector, a column oven, and an autosampler.[10][13]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][14] The exact ratio depends on the specific intermediate and the required separation from impurities.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Detection Wavelength: Selected based on the UV absorbance maximum of the analyte. For sildenafil and its precursors, wavelengths around 230 nm or 290 nm are common.[10][14]

    • Injection Volume: 10 - 20 µL.

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the analytical standard and the sample to be tested.

    • Dissolve and dilute to a known concentration (e.g., 10-100 µg/mL) using the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).[10][15]

    • Filter all solutions through a 0.45 µm membrane filter before injection to prevent column blockage.[13]

  • Analysis and Quantification:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions.

    • The concentration of the intermediate in the sample is determined by comparing its peak area to the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Summary of Typical HPLC Parameters

ParameterTypical SettingRationale
Column C18 (Reversed-Phase), 150-250 mm lengthProvides good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile/Phosphate BufferCommon choice offering good peak shape and resolution. pH control is important for acidic analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 230 nm or 290 nmWavelengths where pyrazole and nitro-aromatic structures exhibit strong absorbance.
Temperature 30 °CEnsures stable retention times and improves reproducibility.

Analytical Workflow Diagram

G Sample Intermediate (Solid) Preparation Weighing & Dissolution Sample->Preparation Filtration 0.45µm Filtration Preparation->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV Detector HPLC->Detection Data Chromatogram (Peak Area) Detection->Data Analysis Quantification & Purity Assessment Data->Analysis

Caption: A typical workflow for the quality control analysis of pyrazole intermediates.

Comparative Performance and Role in Sildenafil Synthesis

The "performance" of an intermediate is not an intrinsic property but is defined by its utility and efficiency within the broader synthetic context.

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Intermediate A):

    • Role: This molecule is the foundational building block. Its successful synthesis in high purity is critical because any impurities carried over can complicate the subsequent nitration and downstream reactions.

    • Performance: The Knorr synthesis is a robust and well-established method, generally providing good yields. The main challenge lies in controlling the initial condensation reaction to minimize side products. The saponification step is typically high-yielding but requires a thorough acidic workup and washing to ensure all basic catalysts are removed.

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Intermediate B):

    • Role: This is the activated intermediate. The electron-withdrawing nitro group serves two main purposes in the subsequent steps of Sildenafil synthesis (which are not detailed here but involve amide formation and reduction).[16][17][18] Firstly, it deactivates the pyrazole ring towards further unwanted electrophilic substitution. Secondly, the nitro group is later reduced to an amino group, which is essential for the final cyclization step to form the pyrimidinone ring of Sildenafil.[16][18]

    • Performance: The nitration step is the most hazardous and critical part of this sequence. The use of fuming nitric and sulfuric acids requires stringent temperature control to prevent runaway reactions and the formation of over-nitrated or oxidized byproducts. The regioselectivity is high for the 4-position, but deviations can occur if conditions are not optimal. The yield (around 80%) is good for a nitration reaction, but losses during the precipitation and washing steps are common.[9]

Performance Summary

IntermediateRole in SynthesisKey Synthesis ChallengePerformance Considerations
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Foundational CoreMinimizing side products during Claisen condensation.Purity is paramount; robust and high-yielding reaction.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Activated PrecursorControlling exothermic nitration; ensuring regioselectivity.Critical for subsequent steps; reaction requires careful safety and process control.

Conclusion

The comparison between 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid highlights a crucial transition in the synthesis of Sildenafil: the creation of a core structure followed by its strategic activation. While the synthesis of the initial pyrazole core is a relatively standard and high-yielding process, the subsequent nitration introduces significant process control challenges but is an elegant chemical solution to set the stage for the final steps of API construction.

For researchers in drug development, a deep understanding of the synthesis, handling, and analysis of both intermediates is essential. The choice of reaction conditions, purification techniques, and analytical validation protocols for each of these compounds directly impacts the overall efficiency of the Sildenafil synthesis, as well as the purity and safety of the final drug product. The protocols and data presented in this guide offer a solid foundation for navigating the complexities of these vital pharmaceutical intermediates.

References

  • Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved from [Link]

  • An improved, gram-scale synthesis of the blockbuster drug sildenafil, used for the treatment of male erectile dysfunction, has been developed. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • The Role of Chemical Intermediates in Sildenafil Manufacturing. (n.d.). Supra Group. Retrieved from [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2016). MDPI. Retrieved from [Link]

  • Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. (2018). Taylor & Francis Online. Retrieved from [Link]

  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2025). PubMed. Retrieved from [Link]

  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation method of sildenafil intermediate. (2021). Google Patents.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Benefits. (2021). Semantic Scholar. Retrieved from [Link]

  • HPLC Methods for analysis of Sildenafil. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (2011). Trade Science Inc. Retrieved from [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. (2012). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Sildenafil. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PharmaCompass. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Retrieved from [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Molecular and Clinical Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Validation of C₈H₁₃N₃O₂ Pyrazole Scaffolds

Elemental Analysis vs. Orthogonal Techniques ) Executive Summary: The Purity Paradox In medicinal chemistry, pyrazole derivatives are ubiquitous scaffolds for kinase inhibitors and anti-inflammatory agents.

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis vs. Orthogonal Techniques


)
Executive Summary: The Purity Paradox

In medicinal chemistry, pyrazole derivatives are ubiquitous scaffolds for kinase inhibitors and anti-inflammatory agents. However, they present a specific "purity paradox": a sample can appear >99% pure by HPLC-UV and HRMS yet fail downstream biological assays or crystallization attempts.

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (HRMS , qNMR ) for validating


 pyrazole derivatives. While HRMS confirms identity, only EA and qNMR effectively validate bulk purity (solvates, inorganic salts, and water content).

Key Takeaway: For


 scaffolds, EA remains the critical "gatekeeper" for reference standards, distinguishing between free bases and hemi-solvates that HRMS misses.
Technical Deep Dive: Comparative Methodologies
The Candidate Molecule

We focus on Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate , a representative


 isomer (MW: 183.21  g/mol ).
Method A: Combustion Analysis (The Bulk Stress Test)
  • Mechanism: Flash combustion at >1000°C converts the sample to gases (

    
    ). Thermal conductivity detectors quantify the % mass of each element.
    
  • Why it wins: It is non-selective. If your sample contains 5% trapped dichloromethane or 3% inorganic silica gel, the %C and %N values will deviate significantly.

  • The "0.4% Rule": Journal of Medicinal Chemistry standards require found values to be within ±0.4% of theoretical.

Method B: High-Resolution Mass Spectrometry (HRMS)[1]
  • Mechanism: Ionizes the molecule (ESI/APCI) and measures mass-to-charge ratio (

    
    ).
    
  • Limitation: It is a qualitative identity check. It cannot detect inorganic impurities (NaCl,

    
    ) or neutral trapped solvents unless they ionize, which they rarely do efficiently.
    
Method C: Quantitative NMR (qNMR)[2][3][4]
  • Mechanism: Uses an internal standard (e.g., maleic acid) to integrate proton signals against a known molarity.

  • Advantage: Can quantify specific organic impurities.[5]

  • Limitation: Requires a perfectly weighed, high-purity internal standard and sufficient relaxation delay (

    
    ).
    
Data Presentation: The Validation Matrix

The following table demonstrates a common scenario in pyrazole synthesis: a sample that looks pure by MS but fails EA due to trapped ethanol (a common recrystallization solvent).

Table 1: Theoretical Composition (

)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 812.01196.08852.45%
Hydrogen 131.00813.1047.15%
Nitrogen 314.00742.02122.94%
Oxygen 215.99931.99817.46%
Total 183.21 g/mol 100.00%
Table 2: Comparative Experimental Data (Scenario Analysis)
MetricSample A (True Pure)Sample B (Impure: 5% EtOH Solvate)Interpretation
HRMS (

)
184.1080 (Matches Calc)184.1080 (Matches Calc)HRMS Fails to distinguish. Both show the correct parent ion.
HPLC Purity 99.8%99.8%HPLC Fails. Ethanol is not UV active at 254nm.
EA Carbon % 52.41% (

-0.04)
52.10% (

-0.35)
EA Detects. Lower C% indicates non-carbonaceous impurity or solvent skew.
EA Nitrogen % 22.91% (

-0.03)
21.80% (

-1.14)
EA Detects. Significant drop in N% confirms bulk contamination (dilution effect).
Result PASS FAIL Sample B requires drying or recrystallization.
Experimental Protocols
Protocol A: Synthesis & Purification of

Derivative
  • Reagents: Ethyl 2-cyano-3-ethoxyacrylate, Methylhydrazine.

  • Step 1: Condense ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine in Ethanol at reflux for 3 hours.

  • Step 2: Cool to 0°C. The pyrazole precipitates.

  • Step 3: Filter and wash with cold ethanol.

  • Critical Purification: Recrystallize from Ethanol/Water (9:1). Note: This introduces the risk of water/ethanol trapping.

Protocol B: Pre-Analysis Drying (Mandatory for EA)

Pyrazoles are H-bond donors/acceptors and form hydrates easily.

  • Place 50 mg of sample in a vacuum drying pistol.

  • Heat to 60°C under high vacuum (<1 mbar) for 12 hours over

    
     (desiccant).
    
  • Self-Validation: Run TGA (Thermogravimetric Analysis) if available. If mass loss >1% before decomposition, drying is incomplete.

Protocol C: Combustion Analysis Workflow
  • Calibration: Calibrate the analyzer (e.g., Elementar vario EL cube) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. K-factor must be within 0.99–1.01.

  • Weighing: Weigh 2.0–3.0 mg of dried sample into a tin capsule using a microbalance (readability 0.001 mg). Precision here is the #1 source of error.

  • Combustion: Oxidize at 1150°C with

    
     catalyst.
    
  • Reduction: Reduce

    
     to 
    
    
    
    over Copper at 850°C.
  • Detection: TCD measurement.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the scaffold.

ValidationWorkflow Start Crude C8H13N3O2 (Synthesized) Purification Recrystallization (EtOH/H2O) Start->Purification Drying Vacuum Drying (60°C, 12h, P2O5) Purification->Drying Branch Split Sample Drying->Branch HRMS HRMS (ESI+) Check Identity Branch->HRMS EA Elemental Analysis Check Bulk Purity Branch->EA DecisionHRMS Matches Exact Mass (184.108 ± 5ppm)? HRMS->DecisionHRMS DecisionEA Within ±0.4% (C, H, N)? EA->DecisionEA FailHRMS Wrong Structure (Re-synthesize) DecisionHRMS->FailHRMS No Pass Validated Reference Standard Ready for Bio-Assay DecisionHRMS->Pass Yes FailEA Trapped Solvent/Salt (Re-dry or Re-purify) DecisionEA->FailEA No DecisionEA->Pass Yes (AND match HRMS) FailEA->Drying If Solvent suspected

Figure 1: Integrated workflow for validating small molecule pyrazole scaffolds. Note that EA and HRMS are parallel, not mutually exclusive, requirements.

References
  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. American Chemical Society.

  • National Institutes of Health (PMC). (2012). An International Study Evaluating Elemental Analysis.

  • BenchChem. (2025).[4] A Comparative Guide to Purity Assessment: qNMR vs. Alternative Methods.

  • PubChem. (2025).[6] Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Structural Analog Data).

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods.

Sources

Comparative

Comparative Structural Guide: 5-Methyl-4-nitro-1-propyl-1H-pyrazole vs. Regioisomeric Standards

Topic: Crystal Structure & Comparative Analysis of 5-Methyl-4-nitro-1-propyl-1H-pyrazole Content Type: Publish Comparison Guide Executive Summary & Scientific Context 5-methyl-4-nitro-1-propyl-1H-pyrazole represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Comparative Analysis of 5-Methyl-4-nitro-1-propyl-1H-pyrazole Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

5-methyl-4-nitro-1-propyl-1H-pyrazole represents a specific regioisomer within the class of N-alkylated nitropyrazoles. These compounds are critical intermediates in the synthesis of bioactive scaffolds, most notably as precursors to PDE5 inhibitors (e.g., Sildenafil).

In drug development, the regioselectivity of pyrazole alkylation is a defining challenge. The reaction of hydrazine derivatives with 1,3-dicarbonyls or the direct alkylation of nitropyrazoles frequently yields a mixture of 1,3- and 1,5- isomers.

  • Target Molecule (Isomer A): 5-methyl-4-nitro-1-propyl-1H-pyrazole (Propyl at N1, Methyl at C5).

  • Pharmaceutical Standard (Isomer B): 1-methyl-4-nitro-3-propyl-1H-pyrazole (Methyl at N1, Propyl at C3).

This guide objectively compares the structural characteristics of the target molecule against its pharmaceutically relevant regioisomers, utilizing crystallographic data from the closest homologous series to establish a self-validating identification protocol.

Crystallographic Characterization & Comparison

The Reference Anchor: Crystal Structure of the 3-Propyl Isomer

While the specific crystal structure of the unsubstituted 5-methyl-1-propyl target is often proprietary or described in aggregate mixtures, the crystal structure of its functionalized regioisomer, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , provides the definitive crystallographic anchor for this chemical space.

Table 1: Crystallographic Parameters of the Reference Standard (Isomer B Derivative) Data derived from single-crystal X-ray diffraction (Mo Kα radiation).

ParameterValueSignificance
Crystal System MonoclinicTypical for planar aromatic stacks.
Space Group

(No. 14)
Centrosymmetric; favors anti-parallel dipole alignment.
Unit Cell Dimensions

Å

Å

Å
Short

-axis indicates strong

-

stacking direction.
Beta Angle (

)

Slight inclination of the stacking axis.
Volume (

)

Å

Accommodates 4 molecules per unit cell (

).
Density (

)
~1.35 g/cm

Moderate density typical of nitrated heterocycles.
Structural Logic of the Target (5-Methyl-1-Propyl Isomer)

The target molecule, 5-methyl-4-nitro-1-propyl-1H-pyrazole , differs sterically from the reference standard.

  • Steric Clash: The N1-propyl group and C5-methyl group are adjacent (vicinal). This creates significant steric strain compared to the 1,3-isomer where the substituents are separated.

  • Conformational Consequence: This strain forces the N-propyl group to rotate out of the pyrazole plane, disrupting the efficient

    
    -stacking observed in the 1,3-isomer (Reference Standard).
    
  • Melting Point Deviation: Due to reduced packing efficiency, the 1,5-isomer (Target) typically exhibits a lower melting point and higher solubility than the 1,3-isomer .

Experimental Protocols

Synthesis & Regioselective Control

The formation of the target versus the alternative depends heavily on solvent polarity and hydrazine substitution.

Protocol: Regioselective Synthesis Workflow

  • Reagents: 3-methyl-4-nitropyrazole (1.0 eq),

    
    -propyl bromide (1.2 eq), 
    
    
    
    (2.0 eq).
  • Solvent Selection:

    • For Target (1,5-isomer): Use non-polar aprotic solvents (e.g., Toluene). The steric bulk of the incoming electrophile and the thermodynamic stability favor the 1,5-substitution less, but kinetic control can be tuned.

    • For Standard (1,3-isomer): Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state of the N1-alkylation at the less hindered nitrogen.

  • Procedure:

    • Heat mixture to 80°C for 12 hours.

    • Monitor via TLC (Ethyl Acetate/Hexane 1:4). The 1,5-isomer (Target) typically has a higher

      
       value due to the "shielding" of the polar nitro group by the flanking methyl/propyl groups.
      
  • Purification:

    • The isomers are separated via column chromatography.[1][2]

    • Validation:

      
       NMR NOESY experiment.
      
      • Target: NOE correlation observed between N-Propyl protons and C5-Methyl protons.

      • Standard: NOE correlation observed between N-Methyl protons and C5-H (or substituent).

Visualization of Regioselectivity Pathways

Regioselectivity Start 3-Methyl-4-nitropyrazole (Tautomeric Equilibrium) Reagent + n-Propyl Bromide + Base (K2CO3) Start->Reagent TS_A Transition State A (Steric Hindrance High) Reagent->TS_A Attack at N1 (adj. to Methyl) TS_B Transition State B (Steric Hindrance Low) Reagent->TS_B Attack at N2 (adj. to H) Product_Target TARGET (Isomer A) 5-Methyl-4-nitro-1-propyl (Kinetic Product / Byproduct) TS_A->Product_Target Minor Pathway Product_Std STANDARD (Isomer B) 3-Methyl-4-nitro-1-propyl (Thermodynamic Product) TS_B->Product_Std Major Pathway

Figure 1: Divergent alkylation pathways. The target molecule (Red) is sterically disfavored compared to the pharmaceutical standard (Green).

Structural Interaction Network

In the solid state, the stability of these crystals is governed by intermolecular forces. The reference structure (1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid) reveals a network that can be extrapolated to understand the target's stability.

CrystalPacking Molecule_Center Central Molecule (Nitro-Pyrazole Core) H_Bond_Donor Carboxyl -OH / C-H Molecule_Center->H_Bond_Donor Donates Pi_Stack Pi-Stacking (Centroid-Centroid ~3.8 Å) Molecule_Center->Pi_Stack Face-to-Face H_Bond_Acceptor Nitro -O / Pyrazole -N H_Bond_Donor->H_Bond_Acceptor Intermolecular H-Bond (Chain Formation along b-axis) Pi_Stack->Molecule_Center Reciprocal Interaction

Figure 2: Interaction logic derived from the reference crystal structure. The target molecule lacks the -COOH donor, relying primarily on dipole-dipole interactions and weak C-H...O bonds.

Comparative Data Summary

FeatureTarget: 5-Methyl-1-Propyl Standard: 1-Methyl-3-Propyl
Structural Class 1,5-disubstituted pyrazole1,3-disubstituted pyrazole
Steric Environment High Strain (Me/Pr clash)Relaxed (Substituents separated)
Crystal Density Lower (Predicted ~1.28 g/cm³)Higher (Measured ~1.35 g/cm³)
Melting Point Typically Lower (< 100°C)Typically Higher (> 130°C for acid deriv.)
NMR Diagnostic NOE: N-CH₂

C-CH₃
NOE: N-CH₃

C-H (or C-subst)
Primary Use Research / ByproductSildenafil Intermediate

References

  • Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.Zeitschrift für Kristallographie - New Crystal Structures. (2024). Provides the anchor unit cell parameters (

    
    , 
    
    
    
    Å).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. (2022). Discusses the regioselectivity mechanisms and structural proofs for N1 vs N2 alkylation.

  • Synthesis and Biological Activity of Sildenafil Analogs. Research and Reviews. (2016). Establishes the pharmaceutical relevance of the 1-methyl-3-propyl isomer.

  • Regioselective Synthesis of Phenylaminopyrazole Derivatives. Molecules. (2022). Provides experimental protocols for separating and identifying pyrazole regioisomers via NMR.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methyl-4-nitro-1-propyl-1H-pyrazole

Executive Summary Status: High Caution Required Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Energetic Instability (Nitro-heterocycle).[1] This guide provides the operational framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High Caution Required Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Energetic Instability (Nitro-heterocycle).[1]

This guide provides the operational framework for handling 5-methyl-4-nitro-1-propyl-1H-pyrazole . As a nitro-substituted pyrazole, this compound presents a dual-risk profile: biological toxicity typical of nitrogenous heterocycles and the physicochemical instability inherent to the nitro (


) pharmacophore.[1]

Critical Directive: Treat this compound as a Sensitizer and Potential Energetic Material until specific calorimetric data (DSC/ARC) proves otherwise. Do not rely solely on generic "organic solid" protocols.[1]

Risk Assessment & Hazard Identification

The presence of the nitro group at the C4 position of the pyrazole ring significantly alters the safety profile compared to non-nitrated pyrazoles.

Hazard ClassGHS Classification (Estimated)Mechanism of Action / Risk
Acute Toxicity Category 4 (Oral/Inhalation)Nitrogenous heterocycles can interfere with cellular respiration or act as neurotoxins.[1]
Skin/Eye Corrosion Category 2A / 2Strongly irritating to mucous membranes.[1] Lipophilic propyl chain enhances skin absorption.[1]
Physical Hazard Energetic / Reactive Nitro-pyrazoles are precursors to energetic materials.[1] Shock/Friction Sensitivity: Low-to-Moderate.[1] Thermal Instability: High risk >140°C.
Target Organs STOT-RE Category 2Potential cumulative damage to liver/spleen (common in pyrazole metabolism).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the neat solid or concentrated solutions (>100 mM).

PPE Selection Logic

PPE_Logic Figure 1: PPE Decision Logic based on Physical State Start Task Assessment State Physical State? Start->State Solid Dry Powder State->Solid Liquid Solution/Oil State->Liquid Resp_Solid Respiratory: N95 or P100 Mask Solid->Resp_Solid Gloves_Solid Gloves: Double Nitrile (0.11mm) Solid->Gloves_Solid Eye Eye Protection: Chemical Goggles (No Safety Glasses) Solid->Eye Resp_Liquid Respiratory: Fume Hood (Sash <18") Liquid->Resp_Liquid Gloves_Liquid Gloves: Laminate/Silver Shield (If solvent is DCM/THF) Liquid->Gloves_Liquid Liquid->Eye

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double-gloving (Nitrile) .[1] Inner: 4 mil; Outer: 5-8 mil.[1]Nitro-aromatics permeate thin nitrile rapidly.[1] The propyl chain increases lipophilicity, aiding dermal penetration. Change outer gloves every 30 mins.
Respiratory P100 / N99 (Solid handling) or Fume Hood (Solution).[1]Fine crystalline dust is easily inhaled.[1] Nitro compounds can cause methemoglobinemia if inhaled in quantity.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Safety glasses are insufficient.[1] Dust ingress can cause severe corneal irritation.[1]
Body Protection Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeves .[1]Synthetic fabrics (polyester) generate static electricity, increasing spark risk with nitro powders.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: Static electricity (triboelectric charging) is the primary ignition source for dry nitro compounds.[1]

  • Environment: Weigh only inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before contact.[1]

  • Tools: Use ceramic or PTFE-coated spatulas . Strictly avoid metal spatulas to eliminate metal-on-glass friction sparks.[1]

  • Containment: Weigh into a pre-tared vial, not onto weighing paper (reduces aerosolization risk during transfer).

B. Solubilization

Context: Exothermic heat of solution can degrade the compound.

  • Solvent Choice: DMSO or DMF are preferred for stability.[1] Avoid ethers (THF/Diethyl ether) if possible due to peroxide risks combining with the nitro group.

  • Addition Order: Add solvent to solid , never solid to solvent (prevents clumping and localized heating).[1]

  • Temperature: If heating is required to dissolve, use a water bath or heating block set to max 50°C. Never use a heat gun or open flame.[1]

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Figure 2: Emergency Spill Response Workflow Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet Action_Dry Do NOT Sweep. Cover with wet paper towels. Scoop into waste jar. Dry->Action_Dry Action_Wet Absorb with Vermiculite. Do NOT use paper (flammability). Wet->Action_Wet Decon Decontaminate Surface: 10% Sodium Carbonate Soln (Hydrolyzes Nitro group) Action_Dry->Decon Action_Wet->Decon Disposal Disposal: Segregated Hazardous Waste (Tag: Toxic + Oxidizer) Decon->Disposal

Disposal Guidelines
  • Segregation: Isolate from strong oxidizers (peroxides) and strong bases.[1]

  • Labeling: Clearly mark waste containers as "NITRO COMPOUND - TOXIC - POTENTIAL EXPLOSIVE HAZARD" .[1]

  • Quenching (Small Scale): For trace residue cleaning, treat glassware with 10% aqueous sodium carbonate followed by water and ethanol.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-Nitro-1H-pyrazole (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Nitro-pyrazole derivatives - Classification and Labelling. [Link][1]

  • Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Reference for sensitivity of nitro-pyrazole scaffolds).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-nitro-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-methyl-4-nitro-1-propyl-1H-pyrazole
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